molecular formula C10H11ClN2O2 B14267484 (E)-Methoxyacetic acid ((2-chlorophenyl)methylene)hydrazide CAS No. 133661-70-8

(E)-Methoxyacetic acid ((2-chlorophenyl)methylene)hydrazide

Cat. No.: B14267484
CAS No.: 133661-70-8
M. Wt: 226.66 g/mol
InChI Key: QODXPRRZXHUCHA-WUXMJOGZSA-N
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Description

(E)-Methoxyacetic acid ((2-chlorophenyl)methylene)hydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a methoxyacetic acid moiety linked to a (2-chlorophenyl)methylene group through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methoxyacetic acid ((2-chlorophenyl)methylene)hydrazide typically involves the reaction of methoxyacetic acid hydrazide with 2-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-Methoxyacetic acid ((2-chlorophenyl)methylene)hydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The chlorine atom in the (2-chlorophenyl) group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(E)-Methoxyacetic acid ((2-chlorophenyl)methylene)hydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-Methoxyacetic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methoxyacetic acid hydrazide: Similar structure but lacks the (2-chlorophenyl)methylene group.

    (2-Chlorophenyl)methylene hydrazide: Similar structure but lacks the methoxyacetic acid moiety.

Uniqueness

(E)-Methoxyacetic acid ((2-chlorophenyl)methylene)hydrazide is unique due to the combination of the methoxyacetic acid and (2-chlorophenyl)methylene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

133661-70-8

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-methoxyacetamide

InChI

InChI=1S/C10H11ClN2O2/c1-15-7-10(14)13-12-6-8-4-2-3-5-9(8)11/h2-6H,7H2,1H3,(H,13,14)/b12-6+

InChI Key

QODXPRRZXHUCHA-WUXMJOGZSA-N

Isomeric SMILES

COCC(=O)N/N=C/C1=CC=CC=C1Cl

Canonical SMILES

COCC(=O)NN=CC1=CC=CC=C1Cl

Origin of Product

United States

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